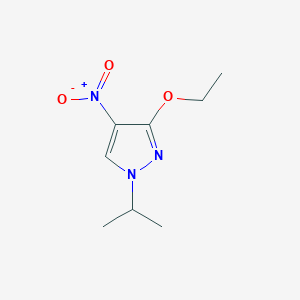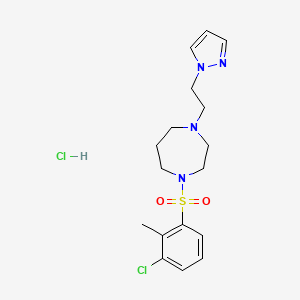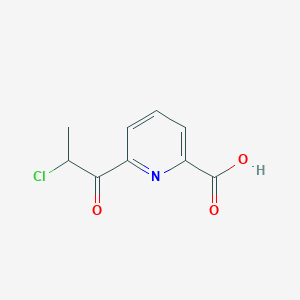![molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8](/img/structure/B2666168.png)
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Molecular Structure Analysis
The InChI code for 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .Chemical Reactions Analysis
The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been studied for its antimicrobial properties. Researchers have synthesized derivatives of this compound and tested them against various bacterial and fungal strains. The results indicate significant antimicrobial activity, making it a promising candidate for developing new antibiotics .
Anticancer Research
This compound has also been explored for its potential in anticancer therapy. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as HCT116 colon cancer cells . These findings suggest that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one could be a valuable lead compound in the development of new anticancer drugs.
Anti-inflammatory Applications
Research has indicated that 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases. The compound’s ability to inhibit specific inflammatory pathways could lead to the development of new anti-inflammatory medications .
Antioxidant Properties
The antioxidant potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been a subject of interest. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound’s antioxidant activity could be harnessed in developing therapies aimed at mitigating oxidative damage .
Enzyme Inhibition
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one: has been investigated for its ability to inhibit certain enzymes. Enzyme inhibitors are valuable in treating diseases where enzyme activity is dysregulated. For instance, this compound could be used to develop inhibitors for enzymes involved in cancer progression or metabolic disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one . Neuroprotective agents are essential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preliminary studies suggest that this compound may help protect neurons from damage, potentially leading to new treatments for these conditions .
Antiviral Activity
The antiviral potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is another area of research. Compounds with antiviral properties are crucial in combating viral infections, including those caused by emerging viruses. This compound’s ability to inhibit viral replication could make it a valuable addition to the arsenal of antiviral drugs .
Photodynamic Therapy
Lastly, 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one has been explored for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s unique chemical structure makes it a potential candidate for developing new photosensitizers used in PDT .
These diverse applications highlight the versatility and potential of 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one in scientific research. Each field offers unique opportunities for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Eigenschaften
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2666095.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)

![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)
![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)